1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrole ring, a butyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the butyl group and the dichlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with different substituents on the pyrrole ring or the phenyl groups. Examples might include:
- 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carboxamide
- 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of 1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrrole ring, which is known for its diverse pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C28H23Cl2N3
- Molecular Weight : 472.41 g/mol
- CAS Number : 478032-71-2
Synthesis
The synthesis of this compound typically involves multiple steps starting from the preparation of the pyrrole ring, followed by the introduction of the butyl and dichlorophenyl groups. Reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Biological Activity Overview
This compound has been studied for various biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, related compounds have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The structure of pyrrole allows for interaction with bacterial enzymes, potentially inhibiting their function.
Antifungal Activity
Pyrrole derivatives have also been evaluated for antifungal activity. In vitro studies have demonstrated that certain pyrrole compounds exhibit potent antifungal effects against various fungi, suggesting that this compound may share similar properties .
Anticancer Activity
Research indicates that pyrrole-based compounds can act as inhibitors of cancer cell proliferation. For example, studies have shown that certain derivatives can inhibit the growth of human cancer cell lines by inducing apoptosis or blocking cell cycle progression . The specific mechanism of action for this compound is still under investigation but may involve interactions with key cellular pathways.
The mechanism through which this compound exerts its effects may involve:
- Enzyme Inhibition : Compounds like this can inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrole derivatives:
- Antibacterial Evaluation :
- Antifungal Screening :
- Cancer Cell Line Studies :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-butyl-2-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2N3/c1-2-3-17-33-27(21-13-8-5-9-14-21)26(20-11-6-4-7-12-20)22(18-31)28(33)32-19-23-24(29)15-10-16-25(23)30/h4-16,19H,2-3,17H2,1H3/b32-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXOCORPIZAALS-BIZUNTBRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=C(C=CC=C2Cl)Cl)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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